

Comparative Guide: C13 NMR Characterization of 3-(3-Indolyl)cyclohexanone

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-(1H-Indol-3-yl)cyclohexanone

CAS No.: 126126-40-7

Cat. No.: B3046622

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Executive Summary & Application Context

3-(3-Indolyl)cyclohexanone (C₁₄H₁₅NO) is a significant scaffold in the synthesis of biologically active alkaloids and carbazole derivatives.[1] Its formation typically involves the conjugate addition (Michael reaction) of indole to an α,β -unsaturated ketone.

-unsaturated ketone.

Characterizing this compound presents specific challenges:

- **Regioisomerism:** Distinguishing between C3-alkylation (desired) and N1-alkylation (byproduct).
- **Aliphatic Overlap:** In ¹H NMR, the cyclohexanone methylene protons often form complex, overlapping multiplets in the 1.5–3.0 ppm range.

¹H NMR, the cyclohexanone methylene protons often form complex, overlapping multiplets in the 1.5–3.0 ppm range.

¹³C NMR serves as the definitive characterization tool, offering distinct resolution of the quaternary carbons (indole C3, carbonyl C1') and the chiral center at the point of attachment.[1]

Comparative Analysis: C13 NMR vs. Alternatives

The following table objectively compares C13 NMR against other standard characterization methods for this specific indole-ketone conjugate.

Feature	C13 NMR (Recommended)	H NMR	Mass Spectrometry (MS)
Primary Utility	Verifying carbon skeleton connectivity and quaternary centers.	Quantifying proton ratios and coupling constants (ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">).	Determining molecular weight and fragmentation.
Differentiation Power	High: Distinctly separates Indole C3 (quaternary) from Indole C2 (CH).	Medium: Indole C2-H is distinct (~6.9-7.2 ppm), but aliphatic ring protons overlap heavily.[1]	Low: Cannot easily distinguish between 2-indolyl and 3-indolyl regioisomers.
Solvent Sensitivity	Moderate: Chemical shifts vary slightly between CDCl ₃ and DMSO- .	High: N-H proton shift is highly solvent-dependent.	N/A
Key Blind Spot	Low sensitivity requires higher concentration/longer scans.	Cannot directly observe carbonyl carbon or quaternary ring junctions.	Does not provide stereochemical or connectivity proof.

C13 NMR Spectral Data (Diagnostic Reference)

The spectral data below represents the diagnostic chemical shifts for 3-(3-indolyl)cyclohexanone in CDCl₃

. These values are derived from established Michael adduct patterns for indole-cyclohexanone conjugates.

Structure & Numbering Reference

- Indole Ring: Positions 1–7a (Standard IUPAC).[\[1\]](#)
- Cyclohexanone Ring: Carbonyl is C1'; attachment point is C3'.[\[1\]](#)

Diagnostic Chemical Shift Table

Carbon Type	Position (Assignment)	Chemical Shift (ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted"> , ppm)	Signal Characteristics
Carbonyl	C1' (Cyclohexanone)	210.0 – 212.0	Most downfield signal; diagnostic of ketone preservation.
Aromatic (Quaternary)	C7a (Indole Junction)	136.0 – 137.0	Downfield heteroaromatic signal. [1]
Aromatic (Quaternary)	C3a (Indole Junction)	126.0 – 127.0	Bridgehead carbon.[1]
Aromatic (CH)	C2 (Indole)	121.0 – 122.5	Characteristic doublet in proton-coupled mode; distinct from benzene ring CH.[1]
Aromatic (CH)	C4, C5, C6, C7	111.0 – 122.0	Cluster of aromatic methines.[1] C7 is typically shielded (~111 ppm).[1]
Aromatic (Quaternary)	C3 (Attachment Point)	114.0 – 118.0	Critical Diagnostic: Upfield shift relative to C2; confirms C3-alkylation.[1]
Aliphatic (CH)	C3' (Chiral Center)	35.0 – 40.0	Methine carbon attached to Indole; significantly deshielded compared to unsubstituted cyclohexane.[1]

Aliphatic
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C2', C6' (41.0 – 48.0	Deshielded methylene signals due to carbonyl proximity.
-to-Carbonyl)		

Aliphatic
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C4', C5'	20.0 – 30.0	Remaining methylene carbons.
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Technical Insight: The presence of a signal at ~114–118 ppm (Indole C3) combined with the absence of a signal at ~100 ppm (unsubstituted Indole C3) confirms the success of the Michael addition. If N-alkylation occurred, the Indole C3 signal would remain near 102 ppm, and significant shifts would appear on the benzene ring carbons.[1]

Experimental Protocols

A. Synthesis Protocol (Michael Addition)

This protocol yields the sample required for the spectral analysis described above.[1]

Reagents:

- Indole (1.0 equiv)[1]
- Cyclohex-2-en-1-one (1.1 equiv)[1][2]
- Catalyst: Iodine (10 mol%) or [InCl₃](#) (10 mol%) (10 mol%)
- Solvent: Dichloromethane (DCM) or Acetonitrile[1]

Step-by-Step Methodology:

- Preparation: Dissolve indole (1 mmol) and cyclohex-2-en-1-one (1.1 mmol) in 5 mL of dry DCM at room temperature.
- Catalysis: Add Iodine (0.1 mmol, 25 mg) to the stirred solution.
- Reaction: Stir at room temperature for 3–5 hours. Monitor via TLC (Eluent: 30% Ethyl Acetate in Hexane).[1] Look for the disappearance of the indole spot.
- Quench: Add 20 mL of aqueous sodium thiosulfate (saturated) to quench the iodine.
- Extraction: Extract with DCM (2 x 20 mL). Wash combined organic layers with brine and dry over anhydrous Na₂SO₄.
- Purification: Concentrate under vacuum. Purify the residue via silica gel column chromatography (Gradient: 10% EtOAc/Hexane to 30% EtOAc/Hexane) to isolate the pure white/off-white solid.

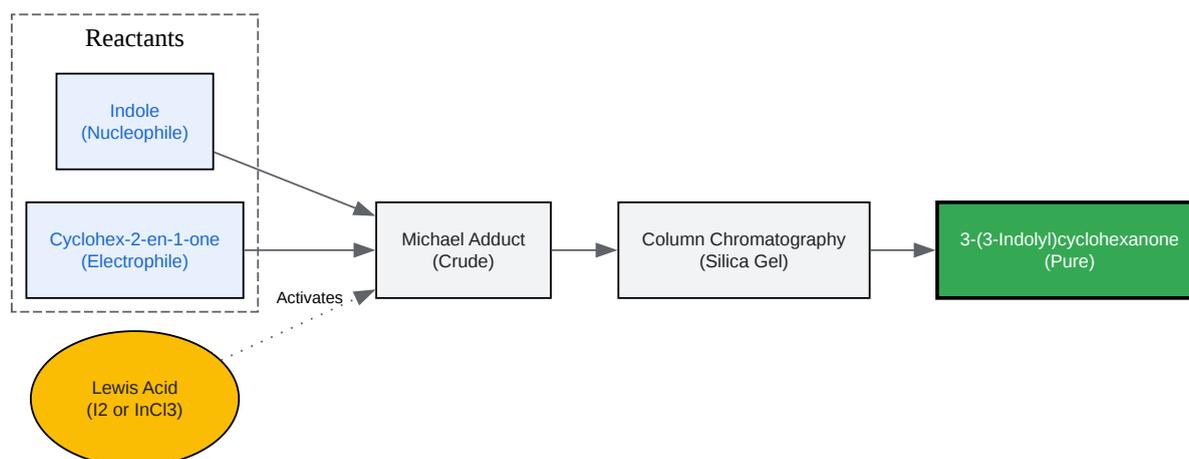
B. NMR Sample Preparation

- Solvent Choice: Dissolve ~15–20 mg of the purified solid in 0.6 mL of CDCl₃ (Chloroform-d).
 - Note: If solubility is poor, use DMSO-`ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">`, but expect the N-H signal to shift downfield (~10-11 ppm in H) and slight variations (<1 ppm) in C13 shifts.
- Acquisition: Run a standard proton-decoupled C experiment (minimum 256 scans recommended for clear quaternary signals).

Visualization of Reaction & Logic[1]

The following diagrams illustrate the synthesis pathway and the logic flow for assigning the NMR signals.

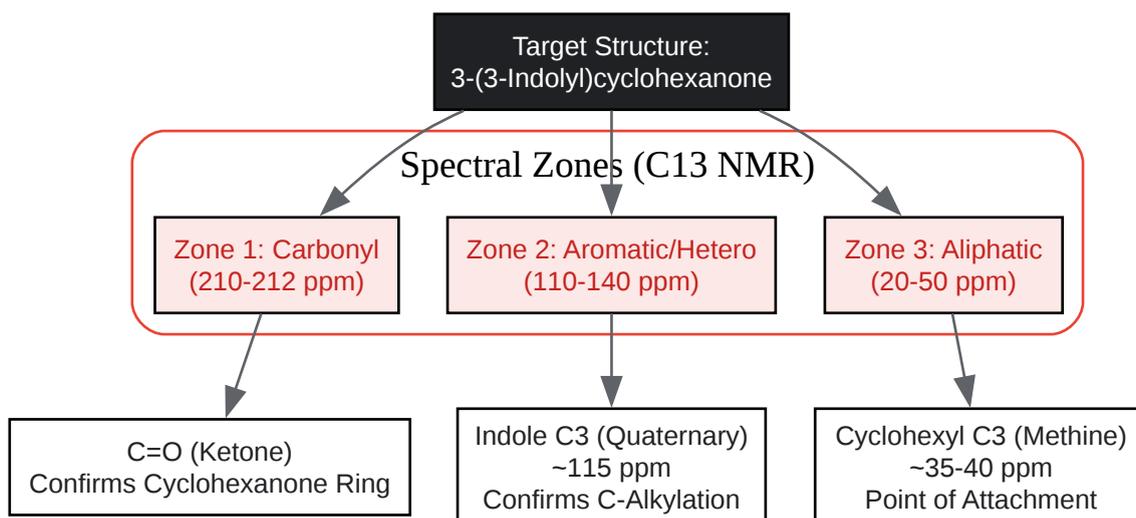
Diagram 1: Synthesis & Characterization Workflow



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Caption: Workflow for the synthesis and isolation of 3-(3-indolyl)cyclohexanone via Lewis Acid-catalyzed Michael addition.

Diagram 2: NMR Assignment Logic



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Caption: Logical breakdown of C13 NMR spectral zones used to confirm the structure of the Michael adduct.

References

- Iodine-Catalyzed Michael Addition
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- To cite this document: BenchChem. [Comparative Guide: C13 NMR Characterization of 3-(3-Indolyl)cyclohexanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3046622#c13-nmr-spectral-data-for-3-3-indolyl-cyclohexanone>]

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